2-Amino-4-sulfobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

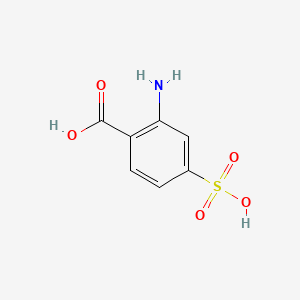

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGSHONWRKRWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059172 | |

| Record name | Benzoic acid, 2-amino-4-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-43-1 | |

| Record name | 2-Amino-4-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-4-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-4-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sulphoanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-SULFOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T8B9176E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-sulfobenzoic Acid from o-Nitrotoluene

This guide provides an in-depth exploration of the synthetic pathway for 2-amino-4-sulfobenzoic acid, a key intermediate in the production of various dyes and pharmaceuticals. The synthesis commences with the readily available starting material, o-nitrotoluene, and proceeds through a two-step reaction sequence involving sulfonation and reduction. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and critical process parameters.

Introduction

This compound, also known as 4-sulfoanthranilic acid, is a valuable aromatic compound characterized by the presence of amino, carboxylic acid, and sulfonic acid functional groups. This unique trifunctionality makes it a versatile building block in organic synthesis. Its primary applications lie in the manufacturing of azo dyes, pigments, and certain pharmaceutical agents. The synthesis from o-nitrotoluene is a classic and industrially relevant route, valued for its cost-effectiveness and relatively straightforward execution.

Synthetic Strategy: A Two-Step Approach

The conversion of o-nitrotoluene to this compound is efficiently achieved through two sequential reactions:

-

Electrophilic Aromatic Sulfonation: The initial step involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring of o-nitrotoluene. The regioselectivity of this reaction is dictated by the directing effects of the existing methyl and nitro groups. The ortho-para directing methyl group and the meta-directing nitro group synergistically favor the substitution at the C-4 position, yielding 4-nitro-2-toluenesulfonic acid.

-

Selective Reduction of the Nitro Group: The subsequent step focuses on the reduction of the nitro group to a primary amine. This transformation is typically accomplished using a variety of reducing agents, with sodium sulfide being a common and effective choice for this particular substrate.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow from o-nitrotoluene to this compound.

Part 1: Sulfonation of o-Nitrotoluene

The sulfonation of o-nitrotoluene is a critical step that establishes the foundational structure of the target molecule. The use of fuming sulfuric acid (oleum) as the sulfonating agent is standard practice for this transformation due to its high reactivity.

Mechanistic Considerations

The electrophile in this reaction is sulfur trioxide (SO₃), which is present in high concentration in fuming sulfuric acid. The reaction proceeds via a typical electrophilic aromatic substitution mechanism. The methyl group, being an activating and ortho-, para-directing group, and the nitro group, a deactivating and meta-directing group, both direct the incoming electrophile to the C-4 and C-6 positions. However, the C-4 position is sterically less hindered and is electronically favored, leading to the predominant formation of 4-nitro-2-toluenesulfonic acid.

Experimental Protocol

Materials and Reagents:

-

o-Nitrotoluene

-

Fuming sulfuric acid (20% SO₃)

-

Ice

-

Sodium chloride

-

Distilled water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of fuming sulfuric acid (20% SO₃).

-

Cool the flask in an ice-water bath to maintain the temperature between 10-15 °C.

-

Slowly add 50 g of o-nitrotoluene to the stirred sulfuric acid over a period of approximately 1 hour, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 80-85 °C and maintain this temperature for 2 hours with continuous stirring.

-

Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

The product, 4-nitro-2-toluenesulfonic acid, will precipitate out of the solution. To further enhance precipitation, add sodium chloride until the solution is saturated.

-

Filter the solid product using a Büchner funnel and wash it with a cold, saturated sodium chloride solution to remove any remaining acid.

-

Dry the crude product in a vacuum oven at 60 °C.

Data Summary:

| Parameter | Value |

| Starting Material | o-Nitrotoluene |

| Key Reagent | Fuming Sulfuric Acid (20% SO₃) |

| Reaction Temperature | 80-85 °C |

| Reaction Time | 2 hours |

| Expected Yield | 85-90% |

| Product | 4-Nitro-2-toluenesulfonic acid |

Part 2: Reduction of 4-Nitro-2-toluenesulfonic Acid

The final step in the synthesis is the selective reduction of the nitro group of 4-nitro-2-toluenesulfonic acid to an amino group. This transformation is commonly achieved using sodium sulfide in an aqueous medium.

Mechanistic Considerations

The reduction of a nitro group by sodium sulfide is a complex process involving multiple single-electron transfers. The sulfide ion (S²⁻) acts as the reducing agent, ultimately being oxidized to elemental sulfur or polysulfides. This method is particularly advantageous as it is generally selective for the reduction of nitro groups in the presence of other functional groups, such as the sulfonic acid group.

Experimental Protocol

Materials and Reagents:

-

4-Nitro-2-toluenesulfonic acid (from Part 1)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Hydrochloric acid (HCl)

-

Sodium carbonate

-

Activated carbon

-

Distilled water

Procedure:

-

In a large beaker, dissolve 100 g of the crude 4-nitro-2-toluenesulfonic acid in 500 mL of water.

-

Neutralize the solution with sodium carbonate until it is slightly alkaline (pH 8-9).

-

In a separate beaker, prepare a solution of 150 g of sodium sulfide nonahydrate in 300 mL of water.

-

Heat the solution of the sodium salt of 4-nitro-2-toluenesulfonic acid to 80 °C and then slowly add the sodium sulfide solution over 1 hour with constant stirring. The color of the reaction mixture will change significantly.

-

After the addition is complete, maintain the temperature at 80-85 °C for an additional 2 hours to ensure the completion of the reduction.

-

Cool the reaction mixture to room temperature. The product will be in the form of its sodium salt.

-

Add a small amount of activated carbon to the solution, heat to 60 °C for 15 minutes, and then filter to decolorize the solution.

-

Carefully acidify the filtrate with concentrated hydrochloric acid until the pH reaches 2-3. The this compound will precipitate as a white to off-white solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the product, wash it with cold distilled water, and dry it in a vacuum oven at 70 °C.

Data Summary:

| Parameter | Value |

| Starting Material | 4-Nitro-2-toluenesulfonic acid |

| Key Reagent | Sodium Sulfide Nonahydrate |

| Reaction Temperature | 80-85 °C |

| Reaction Time | 2 hours |

| Expected Yield | 80-85% |

| Product | This compound |

Conclusion

The synthesis of this compound from o-nitrotoluene is a robust and well-established process. By carefully controlling the reaction conditions, particularly temperature and reagent stoichiometry, high yields of the desired product can be achieved. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. For process scale-up, further optimization of reaction parameters and purification techniques may be necessary to ensure safety, efficiency, and product purity.

References

- Beilstein Journal of Organic Chemistry. (n.d.). Beilstein Journal of Organic Chemistry.

Introduction: The Pivotal Role of 4-Sulfoanthranilic Acid in Chemical Synthesis

An In-depth Technical Guide to the Physicochemical Properties of 4-Sulfoanthranilic Acid

4-Sulfoanthranilic acid, systematically known as 2-amino-4-sulfobenzoic acid, is a trifunctional aromatic compound of significant interest to researchers in synthetic chemistry and drug development. Its molecular architecture, featuring a carboxylic acid, an aromatic amine, and a sulfonic acid group on a benzene scaffold, imparts a unique combination of reactivity and aqueous solubility. This makes it a versatile intermediate, primarily in the synthesis of complex azo dyes and as a building block in the development of novel pharmaceutical agents.[1][2][3] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its effective and efficient use in any synthetic or analytical endeavor. This guide provides a detailed examination of these properties, grounded in established experimental techniques and theoretical principles, to empower scientists in leveraging this valuable compound.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all scientific work. 4-Sulfoanthranilic acid is known by several synonyms, and its key identifiers are summarized below.

Table 1: Chemical Identifiers for 4-Sulfoanthranilic Acid

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Sulfoanthranilic acid, BAS Acid | [5] |

| CAS Number | 98-43-1 | [1][5][6] |

| Molecular Formula | C₇H₇NO₅S | [2][4][5] |

| Molecular Weight | 217.20 g/mol | [4][7] |

The spatial arrangement of the functional groups dictates the molecule's chemical behavior.

Figure 1: Chemical Structure of this compound.

Core Physicochemical Properties

The observable physical and chemical characteristics of 4-sulfoanthranilic acid are summarized below. These properties are critical for designing experimental conditions, from dissolution to reaction monitoring.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments & Insights | Source(s) |

| Appearance | White to cream or brown crystalline powder | Color variation often indicates purity levels, with purer samples being whiter. | [3][5] |

| Solubility | Highly soluble in water (~300 mg/mL); freely soluble in hot water. | The presence of three polar, ionizable groups (-SO₃H, -COOH, -NH₂) facilitates strong hydrogen bonding with water, explaining its high aqueous solubility. | [1][3] |

| Melting Point | ~280 °C (decomposes) | A high melting point is indicative of a stable crystalline lattice with strong intermolecular forces (ionic interactions, hydrogen bonding). A lower value of 105 °C has also been reported, which may correspond to a hydrated form or a different purity grade. | [3][8] |

| Density | ~1.709 g/cm³ (Predicted) | This is a calculated value and provides an estimate for process modeling and calculations. | [2] |

| pKa Values | pKa₁: ~ -1.6 (Predicted, -SO₃H) pKa₂: ~ 2-3 (Est., -COOH) pKa₃: ~ 4-5 (Est., -NH₃⁺) | The sulfonic acid is a strong acid and will be deprotonated across virtually all aqueous pH ranges. The carboxylic acid and anilinium ion pKa values are estimates based on substituted benzoic acids and anilines. These values are crucial for predicting the molecule's charge state at a given pH. | [2][3] |

Synthesis Pathway Overview & Practical Implications

From a quality control perspective, understanding the synthesis of a starting material is vital as it informs the potential impurity profile. 4-Sulfoanthranilic acid is typically produced via a multi-step process starting from o-nitrotoluene.[2][9]

Figure 2: Simplified industrial synthesis workflow for 4-sulfoanthranilic acid.

Expert Insight: The primary impurities to anticipate from this process are unreacted starting material (o-nitrotoluene) and the sulfonic acid intermediate (2-nitro-4-sulfotoluene).[5] The presence of isomers is also possible. Therefore, a robust analytical method, such as the HPLC protocol described in Section 5.2, is not just recommended but essential for quality assurance before use in GMP or sensitive research applications.

Spectroscopic & Analytical Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the amine.

-

~3000-2500 cm⁻¹: Broad O-H stretch from the hydrogen-bonded carboxylic acid.

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1250-1150 cm⁻¹ & ~1050-1000 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonic acid group.

-

-

UV-Vis Spectroscopy: The molecule contains a substituted benzene ring, a chromophore that will absorb in the UV region. The exact absorption maximum (λ_max_) will be pH-dependent due to the protonation/deprotonation of the amino and carboxyl groups, which alters the electronic structure of the chromophore.

Field-Proven Experimental Protocols

The following protocols describe robust methods for determining critical physicochemical parameters. They are designed to be self-validating and are standard practice in analytical and development laboratories.

Protocol: Determination of pKa Values by Potentiometric Titration

Causality: The pKa values represent the pH at which an ionizable group is 50% protonated and 50% deprotonated. By titrating a solution of the acid with a strong base and monitoring the pH, we can identify the equivalence points corresponding to the deprotonation of the carboxylic acid and the anilinium ion, allowing for the calculation of their respective pKa values. The sulfonic acid pKa is too low to be accurately determined by this method in water.

Figure 3: Experimental workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 217 mg (1 mmol) of 4-sulfoanthranilic acid and dissolve it in 100 mL of deionized, CO₂-free water in a titration vessel.

-

Setup: Place a calibrated pH electrode and a magnetic stirrer in the vessel. Position the burette containing standardized 0.1 M NaOH solution above the vessel.

-

Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

Data Collection: Continue the titration past the second equivalence point, which will be observed as a second sharp increase in pH.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa for the carboxylic acid is the pH at the midpoint of the first buffer region (halfway to the first equivalence point). The pKa for the anilinium group is the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).

Protocol: Purity Assessment by Reverse-Phase HPLC

Causality: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar, ionizable compound like 4-sulfoanthranilic acid, a reverse-phase (hydrophobic) column combined with a polar, buffered mobile phase provides excellent separation from less polar or non-polar impurities.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of 4-sulfoanthranilic acid reference standard at 1.0 mg/mL in mobile phase. Prepare a series of dilutions (e.g., 0.1, 0.05, 0.01 mg/mL) for linearity checks.

-

Sample Preparation: Prepare a solution of the test sample at approximately 1.0 mg/mL in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: 85:15 (v/v) mixture of 25 mM potassium phosphate buffer (pH 3.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method). The identity is confirmed by comparing the retention time of the sample's main peak to that of the reference standard.

Safety and Handling

4-Sulfoanthranilic acid should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.

Conclusion

4-Sulfoanthranilic acid is a compound whose utility is directly linked to its distinct physicochemical properties. Its high water solubility, multiple reactive sites, and well-defined structure make it an invaluable building block in several industries. The data and protocols presented in this guide offer a comprehensive foundation for researchers, enabling them to confidently handle, analyze, and utilize this compound in their work, ensuring both the integrity of their results and the efficiency of their development processes.

References

- ChemBK. (2024, April 10). This compound.

- Nirav Dyes & Chemicals Pvt. Ltd. (n.d.). 4 SULPHO ANTHRANILIC ACID.

- IndiaMART. (n.d.). 4 Sulfo Anthranilic Acid.

- Chemsrc. (2025, August 20). This compound.

- Dhanlaxmi Micro Powder Pvt. Ltd. (n.d.). 4 Sulpho Anthranilic Acid at Best Price in Ahmedabad.

- EMCO Chemicals. (n.d.). 4 Sulpho Anthranilic Acid | Cas no 98-43-1.

- PubChem. (n.d.). This compound.

Sources

- 1. This compound | 98-43-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C7H7NO5S | CID 66822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4 SULPHO ANTHRANILIC ACID | Nirav Dyes & Chemicals Pvt. Ltd. [ndcpl.in]

- 6. 4 Sulpho Anthranilic Acid | Cas no 98-43-1 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | CAS#:98-43-1 | Chemsrc [chemsrc.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-sulfobenzoic Acid

Introduction: The Analytical Imperative for 2-Amino-4-sulfobenzoic Acid

This compound (also known as 4-sulfoanthranilic acid) is a trifunctional aromatic compound of significant interest in various chemical sectors, including the synthesis of dyes and specialized pharmaceutical intermediates.[1] Its molecular architecture, featuring a carboxylic acid, a primary amine, and a sulfonic acid group on a benzene ring, presents a unique analytical challenge.[2] The precise confirmation of its structure and purity is paramount for its application in regulated industries. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of this molecule. We will move beyond mere data presentation to explore the causality behind methodological choices, ensuring a robust and validated analytical workflow.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms.[3] For a molecule like this compound, a combination of ¹H and ¹³C NMR is essential to confirm the substitution pattern of the aromatic ring and verify the presence of all functional groups.

A. ¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and their proximity to one another. Due to the compound's poor solubility in non-polar solvents, a polar deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) is required. The choice of solvent is critical; D₂O will cause the exchange of labile protons (from -NH₂, -COOH, and -SO₃H) with deuterium, leading to their disappearance from the spectrum, which can be a useful diagnostic tool. Conversely, DMSO-d₆ will typically show these protons, often as broad signals.

Predicted ¹H NMR Data (in DMSO-d₆)

The aromatic region is expected to show a complex splitting pattern for the three adjacent protons, governed by ortho and meta coupling constants.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 7.85 | d (J ≈ 2 Hz) | H-3 | This proton is ortho to the strongly electron-withdrawing -SO₃H group and the -COOH group, causing significant deshielding. It shows meta coupling to H-5. |

| ~ 7.60 | dd (J ≈ 8.5, 2 Hz) | H-5 | This proton is ortho to the -SO₃H group and meta to the -NH₂ group. It experiences deshielding from the sulfonic acid group and will show both ortho coupling to H-6 and meta coupling to H-3. |

| ~ 6.70 | d (J ≈ 8.5 Hz) | H-6 | This proton is ortho to the electron-donating -NH₂ group, which causes significant shielding, shifting it upfield. It shows ortho coupling to H-5. |

| ~ 10-13 | br s | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its exact position is concentration and temperature-dependent. |

| ~ 5-7 | br s | -NH₂ | The amine protons are also labile and typically appear as a broad signal. |

| ~ 10-12 | br s | -SO₃H | The sulfonic acid proton is very acidic and will appear as a broad, deshielded signal, likely to exchange with any residual water. |

B. ¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy complements the proton data by defining the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally necessary.[3]

Predicted ¹³C NMR Data (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C-7 (-COOH) | The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum. |

| ~ 152 | C-2 | This carbon is directly attached to the nitrogen of the amine group, causing it to be significantly deshielded. |

| ~ 148 | C-4 | The carbon bearing the sulfonic acid group is also strongly deshielded. |

| ~ 130 | C-6 | This tertiary carbon (CH) is adjacent to the carbon bearing the amine group. |

| ~ 122 | C-5 | This tertiary carbon (CH) is influenced by both the sulfonic acid and amine groups. |

| ~ 115 | C-1 | This quaternary carbon is ipso to the carboxylic acid group. |

| ~ 112 | C-3 | This tertiary carbon (CH) is ortho to two strongly electron-withdrawing groups, yet also para to the electron-donating amine. Its final shift is a balance of these effects. |

Experimental Protocol: NMR Sample Preparation and Acquisition

The integrity of NMR data is fundamentally linked to meticulous sample preparation.

-

Sample Weighing: Accurately weigh 15-25 mg of purified this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of a high-purity solvent is crucial to avoid extraneous signals.

-

Solubilization: Gently vortex or sonicate the vial to ensure complete dissolution. Incomplete dissolution is a common source of poor spectral quality (e.g., broad lines and shimming difficulties).

-

Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.

-

Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard 1D proton and carbon experiments are performed, followed by 2D experiments like COSY or HSQC if further structural confirmation is needed.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a solid sample like this compound, the KBr pellet method is a robust and widely used sample preparation technique.

A. Causality in Sample Preparation: The KBr Pellet Method

The goal is to disperse the solid analyte within an IR-transparent matrix, typically potassium bromide (KBr). When subjected to high pressure, the KBr becomes plastic and forms a clear pellet, allowing for transmission analysis. The key to a high-quality spectrum is minimizing moisture, which absorbs strongly in the IR region, and ensuring the analyte is ground to a fine, uniform particle size to reduce scattering effects.

B. Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to be complex but highly informative, showing characteristic bands for all three of its functional groups.

| Wavenumber Range (cm⁻¹) | Vibration Type | Assignment |

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |

| 2500-3300 | O-H stretch | Carboxylic Acid (-COOH) |

| ~ 1700 | C=O stretch | Carboxylic Acid (-COOH) |

| 1550-1650 | Aromatic C=C stretch | Benzene Ring |

| ~ 1600 | N-H bend | Primary Amine (-NH₂) |

| 1150-1250 & 1030-1080 | S=O stretch | Sulfonic Acid (-SO₃H) |

Experimental Protocol: KBr Pellet Preparation and FT-IR Analysis

-

Drying: Thoroughly dry spectroscopic grade KBr in an oven at ~110°C for several hours and store it in a desiccator. This step is critical to prevent water bands from obscuring the spectrum.

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a very fine powder.

-

Mixing: Add approximately 100-150 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder until a homogenous mixture is obtained.

-

Pressing: Transfer the mixture to a pellet press die. Place the die under a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Given the high polarity and low volatility of this compound, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a "soft" ionization technique that allows intact molecular ions to be transferred from a liquid solution into the gas phase, minimizing premature fragmentation.[5]

A. Expected Mass Spectrum

The molecular formula of this compound is C₇H₇NO₅S, with a monoisotopic mass of approximately 217.0045 Da.[2]

-

Positive Ion Mode ([M+H]⁺): The most prominent peak is expected to be the protonated molecule at an m/z of 218.0123 .

-

Negative Ion Mode ([M-H]⁻): Deprotonation, likely from the highly acidic sulfonic or carboxylic acid groups, would result in an ion at an m/z of 216.0000 .

B. Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a validated workflow for the complete spectroscopic characterization of a fine chemical like this compound.

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

C. Plausible Fragmentation Pathway (ESI+)

Tandem MS (MS/MS) experiments can be performed by isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to elicit fragmentation. This provides definitive evidence for the connectivity of the functional groups.

Caption: A plausible ESI+ fragmentation pathway for protonated this compound.

Experimental Protocol: ESI-MS Sample Preparation and Analysis

-

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode). Formic acid aids in protonation.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500 Da) to observe the parent ion and any potential fragments.

Conclusion

The structural verification of this compound is unequivocally achieved through the synergistic application of NMR, FT-IR, and MS. Each technique provides a unique and essential piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework and confirms the aromatic substitution pattern. FT-IR provides rapid confirmation of all key functional groups (amine, carboxylic acid, sulfonic acid). Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. By following the detailed, validated protocols outlined in this guide, researchers and drug development professionals can ensure the identity and quality of this important chemical intermediate with the highest degree of scientific confidence.

References

- Electrospray Ionization Mass Spectrometry: Principles and Clinical Applications. (n.d.). National Institutes of Health (NIH).

- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.

- This compound | C7H7NO5S | CID 66822. (n.d.). PubChem, National Institutes of Health (NIH).

- KBr Pellet Method. (n.d.). Shimadzu.

- Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets.

- Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford.

- What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press.

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2004). ResearchGate.

Sources

An In-Depth Technical Guide to the Solubility of 2-Amino-4-sulfobenzoic Acid in Organic Solvents

Introduction

2-Amino-4-sulfobenzoic acid, also known as 4-sulfoanthranilic acid, is a trifunctional aromatic compound of significant interest in the chemical and pharmaceutical industries.[1] Its unique molecular architecture, incorporating an amino group, a carboxylic acid moiety, and a sulfonic acid group, makes it a versatile precursor in the synthesis of various dyes, pigments, and pharmaceutical intermediates.[1][2] A fundamental understanding of the solubility of this compound in organic solvents is paramount for its effective utilization in these applications, directly impacting reaction kinetics, purification strategies, and formulation development.

This technical guide provides a comprehensive overview of the solubility of this compound, delving into its physicochemical properties, the theoretical underpinnings of its solubility, and a detailed experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Molecular Characteristics and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. This compound (C₇H₇NO₅S) possesses a unique combination of functional groups that dictate its behavior in different solvent systems.[2][3][4]

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₅S | [3][4] |

| Molecular Weight | 217.20 g/mol | [3] |

| Melting Point | ~280 °C (decomposes) | [4] |

| pKa | -1.59±0.50 (Predicted) | [4] |

| Appearance | White crystalline powder | [4] |

The presence of a strongly acidic sulfonic acid group and a basic amino group leads to the formation of a zwitterion in the solid state and in polar solvents. This internal salt formation significantly influences its solubility profile.

Theoretical Principles of Solubility: A Zwitterionic Perspective

The solubility of this compound is governed by the interplay of its zwitterionic character and its ability to form hydrogen bonds with solvent molecules.

The Zwitterionic Nature

In its solid state and in polar solvents, this compound exists predominantly as a zwitterion, with a proton transferred from the sulfonic acid group to the amino group. This results in a molecule with both a positive and a negative charge, leading to strong intermolecular electrostatic interactions and a highly ordered crystal lattice. For the compound to dissolve, the solvent molecules must overcome this lattice energy.

Solvent Polarity and Hydrogen Bonding

The solubility of zwitterionic compounds is highly dependent on the polarity of the solvent and its ability to engage in hydrogen bonding.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent for dissolving this compound. Their high polarity helps to solvate the charged groups of the zwitterion, and they can act as both hydrogen bond donors and acceptors, interacting with the sulfonate, carboxylate, and ammonium groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate charged species to some extent. However, they are typically only hydrogen bond acceptors. While they can interact with the ammonium group, their inability to donate hydrogen bonds to the sulfonate and carboxylate groups may result in lower solubility compared to protic solvents.

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are incapable of forming strong interactions with the charged zwitterionic form of the molecule. Consequently, this compound is expected to be practically insoluble in non-polar solvents.

Caption: Intermolecular interactions governing solubility.

Qualitative and Estimated Solubility Profile

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Water | Polar Protic | Freely soluble in hot water, less soluble in cold water.[2] | Strong hydrogen bonding and ion-dipole interactions with the zwitterion. |

| Methanol | Polar Protic | Soluble | Capable of strong hydrogen bonding and solvating the zwitterionic form. |

| Ethanol | Polar Protic | Moderately Soluble | Reduced polarity compared to methanol may lead to slightly lower solubility. |

| Acetone | Polar Aprotic | Sparingly Soluble | Can act as a hydrogen bond acceptor but lacks donor capabilities. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity and ability to disrupt crystal lattice forces. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, a highly polar aprotic solvent. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Lower polarity compared to DMSO and DMF. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Very Slightly Soluble | Limited ability to solvate the zwitterion. |

| Toluene | Non-polar | Insoluble | Incapable of overcoming the crystal lattice energy of the zwitterion. |

| Hexane | Non-polar | Insoluble | Incapable of overcoming the crystal lattice energy of the zwitterion. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate and reliable quantitative solubility data, a rigorous experimental protocol is essential. The following is a detailed, field-proven methodology based on the isothermal shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.[5]

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value. This concentration represents the thermodynamic solubility.

Materials and Equipment

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Sample Collection and Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of any undissolved solid, centrifuge the collected sample and then filter it through a 0.22 µm syringe filter.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Data Analysis: Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is reported as the average of the concentrations from the time points that have reached a plateau.

Safety Precautions

As a responsible Senior Application Scientist, it is imperative to highlight the safety considerations when handling this compound.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

-

Inhalation: Avoid breathing dust. Ensure adequate ventilation.

-

Skin and Eye Contact: The compound may be irritating to the eyes, respiratory system, and skin.[6] In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For comprehensive safety information, it is highly recommended to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a zwitterionic molecule with a solubility profile dominated by its ability to form strong intermolecular interactions. It exhibits good solubility in polar protic solvents like water and is expected to be soluble in polar aprotic solvents such as DMSO and DMF. Conversely, it is predicted to be insoluble in non-polar organic solvents. Due to the limited availability of quantitative solubility data in the public domain, this guide provides a robust and reliable experimental protocol for its determination. A thorough understanding and accurate measurement of its solubility are critical for the successful application of this versatile compound in research and development.

References

- PubChem. This compound.

- Chemsrc. This compound. [Link]

- Google Patents. Method for determining solubility of a chemical compound.

- PubMed. [Solubility and the complex-forming properties of the zwitterlytes, 6-aminopenicillanic and 7-aminodesacetoxycephalosporanic acids]. [Link]

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- World Health Organiz

- YouTube. Measuring saturation solubility of actives in solid and semi-solid lipid excipients. [Link]

- ResearchGate.

- Solubilities of Amino Acids in Different Mixed Solvents. [Link]

- ResearchGate. (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]

- ResearchGate. Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)

- The Solubility of Amino Acids in Various Solvent Systems. [Link]

- Ziath.

- Dimethyl Sulfoxide (DMSO)

- This compound - Dye|Dye intermediates|Fluorescent Brightener|pigment dye. [Link]

- Google Patents. CN104693078A - Preparation method of this compound.

- gChem Global. Dimethyl Sulfoxide (DMSO). [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 2-Amino-4-sulfobenzoic Acid (CAS 98-43-1)

Introduction

This compound (CAS 98-43-1), also known as 4-sulfoanthranilic acid, is a trifunctional aromatic organic compound of significant interest in various fields of chemical research and development. Its unique structure, featuring amino, sulfonic acid, and carboxylic acid moieties, provides a versatile platform for a wide range of chemical transformations. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a substituted benzoic acid with an amino group at the 2-position and a sulfonic acid group at the 4-position. The presence of these functional groups dictates its chemical behavior and physical properties.

Chemical Structure

-

IUPAC Name: this compound[1]

-

CAS Number: 98-43-1[1]

-

Molecular Formula: C₇H₇NO₅S[2]

-

Molecular Weight: 217.20 g/mol [1]

-

Canonical SMILES: C1=CC(=C(C=C1S(=O)(=O)O)N)C(=O)O[1]

-

InChI Key: GRGSHONWRKRWGP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Its high solubility in water is a key characteristic, attributed to the presence of the polar sulfonic acid and carboxylic acid groups.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | |

| Boiling Point | 360°C at 97.5 kPa | [2] |

| Density | 1.709 g/cm³ | [2] |

| Water Solubility | Freely soluble in hot water, less soluble in cold water | [3] |

| pKa | -1.59 ± 0.50 (Predicted) | [2] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through a two-step process starting from o-nitrotoluene. This method involves sulfonation followed by an intramolecular oxidation-reduction reaction.[4][5]

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Key reactions of the functional groups of this compound.

Reactions of the Amino Group

The primary aromatic amino group is nucleophilic and can undergo diazotization. This reaction involves treating this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a highly versatile intermediate that can readily undergo coupling reactions with electron-rich aromatic compounds to form azo dyes.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo standard reactions such as esterification. In the presence of an alcohol and an acid catalyst, the corresponding ester can be formed.

Reactions of the Sulfonic Acid Group

The sulfonic acid group can be converted to a more reactive sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride. The resulting sulfonyl chloride is a key intermediate for the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry. The sulfonyl chloride readily reacts with ammonia or primary/secondary amines to yield the corresponding sulfonamides.

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable compound in several areas of research and industrial applications.

Synthesis of Dyes and Pigments

Historically and currently, a primary application of this compound is in the synthesis of azo dyes. [6]Its ability to form stable diazonium salts that can be coupled with various aromatic compounds allows for the production of a wide range of colors for textiles, printing inks, and other applications.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key starting material for the synthesis of sulfonamide antibiotics. [6]The sulfonamide functional group is a well-known pharmacophore, and the ability to introduce this moiety via the sulfonic acid group of this compound is of significant interest in drug discovery.

Material Science

In recent years, this compound has been explored as a building block for the creation of novel materials. Its rigid structure and multiple coordination sites make it a suitable ligand for the synthesis of metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery. [6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic features.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, with splitting patterns indicative of a trisubstituted benzene ring. The chemical shifts of the amine and carboxylic acid protons will be dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The carbonyl carbon of the carboxylic acid will appear further downfield (>160 ppm). |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amino group (~3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and S=O stretching of the sulfonic acid group (~1030-1070 cm⁻¹ and ~1170-1220 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 217.0045, corresponding to the exact mass of the compound. |

Safety and Toxicology

The safety profile of this compound indicates that it should be handled with care. It is reported to be irritating to the eyes, respiratory system, and skin. [7]However, some sources state that it does not meet GHS hazard criteria. [1]It is advisable to consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.

Conclusion

This compound is a versatile and valuable chemical compound with a rich history and a promising future in various scientific disciplines. Its unique trifunctional structure provides a foundation for a wide array of chemical transformations, making it an important building block in the synthesis of dyes, pharmaceuticals, and advanced materials. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended to be a valuable resource for researchers, scientists, and drug development professionals.

References

- Google Patents. (2015). CN104693078A - Preparation method of this compound.

- Google Patents. (2015). CN104496863A - Method for preparing this compound.

- PubChem. This compound. National Institutes of Health.

- Chemsrc. (2025, August 20). This compound.

- LookChem. Cas 98-43-1,this compound.

- ChemBK. (2024, April 10). This compound.

Sources

- 1. This compound | C7H7NO5S | CID 66822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 98-43-1 [chemicalbook.com]

- 4. CN104693078A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN104496863A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. Buy this compound | 98-43-1 [smolecule.com]

- 7. This compound | CAS#:98-43-1 | Chemsrc [chemsrc.com]

The Pivotal Role of the Sulfonic Acid Group in 2-Amino-4-sulfobenzoic Acid: A Guide for Researchers

An In-depth Technical Guide

Abstract

2-Amino-4-sulfobenzoic acid, also known as 4-sulfoanthranilic acid, is a trifunctional aromatic compound whose utility in pharmaceuticals, dyes, and advanced materials is fundamentally dictated by the unique characteristics of its sulfonic acid (-SO₃H) moiety.[1] This guide elucidates the central role of this functional group, moving beyond a simple description of the molecule to a mechanistic exploration of its influence. We will dissect how the sulfonic acid group governs the molecule's physicochemical properties, directs its synthetic reactivity, and ultimately enables its diverse applications. This document provides field-proven insights, detailed experimental protocols, and a causal analysis of the chemical principles at play, designed for researchers, scientists, and drug development professionals.

Introduction: A Molecule Defined by the Sulfo Group

This compound is an aromatic compound featuring three distinct functional groups: an amino (-NH₂), a carboxylic acid (-COOH), and a sulfonic acid (-SO₃H) group.[1][2] While the interplay between all three is significant, the sulfonic acid group acts as the molecular anchor, imparting a set of dominant properties that define the compound's behavior and value as a chemical intermediate.[3][4][5] Its strong acidity, high polarity, and specific reactivity pathways are the primary drivers for its use in a range of sophisticated chemical syntheses. This guide will explore the causality behind this dominance, from its effect on solubility and charge state to its role in directing complex derivatization strategies.

Physicochemical Dominance of the Sulfonic Acid Group

The sulfonic acid group exerts an outsized influence on the physical and spectral properties of this compound.

2.1 Acidity and Zwitterionic Character

The most defining feature of the sulfonic acid group is its strong acidity (pKa << 0), making it a much stronger acid than the carboxylic acid group (pKa ≈ 4-5). This disparity dictates the molecule's ionization state in aqueous solutions. The amino group, being basic, will be protonated under acidic conditions. This leads to a zwitterionic equilibrium where the sulfonic acid group is deprotonated (-SO₃⁻) and the amino group is protonated (-NH₃⁺) over a wide pH range.[2] This zwitterionic nature is crucial for its behavior in biological systems and separation processes.

Caption: Ionization states of this compound at varying pH.

2.2 Water Solubility

Aromatic carboxylic acids often have limited water solubility. However, the presence of the highly polar sulfonic acid group dramatically increases the hydrophilicity of this compound, making it highly soluble in water.[2][3] This property is a significant advantage in many applications, particularly in the manufacturing of dyes, where aqueous processing is common, and in the development of pharmaceutical agents intended for biological systems.

Table 1: Comparison of Water Solubility

| Compound | Functional Groups | Water Solubility | Rationale |

|---|---|---|---|

| Benzoic Acid | -COOH | Sparingly soluble | Limited polarity |

| Anthranilic Acid (2-Aminobenzoic Acid) | -COOH, -NH₂ | Slightly soluble | Increased polarity from -NH₂ |

| This compound | -COOH, -NH₂, -SO₃H | Freely soluble [4] | Dominant hydrophilic effect of the sulfonic acid group |

2.3 Spectroscopic Signature

The sulfonic acid group provides distinct signals in spectroscopic analysis, aiding in characterization. In Fourier-Transform Infrared (FT-IR) spectroscopy, the S=O stretching vibrations appear as strong, characteristic bands.

Table 2: Key FT-IR Vibrational Modes

| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | Observed in Similar Molecules (cm⁻¹) |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300-3500 | 3501, 3425[6] |

| Carboxylic Acid (C=O) | C=O Stretch | 1680-1710 | 1666[6] |

| Sulfonic Acid (S=O) | S=O Asymmetric & Symmetric Stretch | 1350-1470 & 1140-1180 | Characteristic strong absorptions |

| Aromatic Ring | C=C Stretch | 1450-1600 | 1585, 1550[6] |

Note: Observed frequencies are for 2-Amino-4-chlorobenzoic acid, a structurally similar compound, as a reference.[6]

Role in Chemical Reactivity and Derivatization

The sulfonic acid group is not merely a passive solubilizing agent; it is a versatile chemical handle that enables a host of synthetic transformations crucial for drug development and materials science.

3.1 Conversion to Sulfonyl Chlorides: The Gateway to Derivatives

The most critical reaction of the sulfonic acid group is its conversion to the highly reactive sulfonyl chloride (-SO₂Cl) intermediate. This is typically achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride.[1] The sulfonyl chloride is a powerful electrophile, readily reacting with nucleophiles.

3.2 Synthesis of Sulfonamides: A Cornerstone of Medicinal Chemistry

The sulfonyl chloride intermediate is paramount for the synthesis of sulfonamides (-SO₂NHR).[1] This functional group is a well-established pharmacophore present in a wide array of antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. The reaction of the sulfonyl chloride with ammonia or a primary/secondary amine yields the corresponding sulfonamide. This two-step process allows for the modular introduction of diverse R-groups, enabling the creation of large libraries of compounds for drug discovery screening.

Caption: Workflow for the synthesis of sulfonamide derivatives.

3.3 Reversible Sulfonation: A Strategic Tool

Unlike nitration or halogenation, aromatic sulfonation is a reversible reaction.[7][8] By heating an aryl sulfonic acid in dilute hot aqueous acid, the sulfonic acid group can be removed, regenerating the parent arene.[7][9] This unique property allows the sulfo group to be used as a temporary protecting group. It can be installed to block a specific position on the aromatic ring, direct other substituents to different positions, and then be removed later in the synthetic sequence.

Applications Enabled by the Sulfonic Acid Group

The properties and reactivity conferred by the sulfonic acid group directly translate into the compound's primary applications.

-

Pharmaceuticals: Its role as a precursor to sulfonamide derivatives is its most significant contribution to medicinal chemistry.[3][5] The ability to create vast libraries of sulfonamides makes it a valuable building block in the search for new therapeutic agents.

-

Dye Manufacturing: this compound is used to produce diazoamino compounds, which are important components of printing inks known as Rapidogen dyes.[4] Here, the sulfonic acid group serves two purposes: it provides a reactive site for further chemical transformations and ensures the final dye molecule is water-soluble, which is essential for textile application processes.

-

Fine Chemicals and Materials: As a trifunctional molecule with multiple reactive sites, it serves as a versatile fine chemical and building block for more complex molecules and advanced materials.[1][10][11]

Key Experimental Protocols

The following protocols describe core methodologies for the derivatization and characterization of this compound.

5.1 Protocol: Synthesis of a Sulfonamide Derivative

This protocol outlines the general two-step procedure for converting this compound into a sulfonamide derivative, a process central to its application in drug discovery.

Step 1: Formation of the Sulfonyl Chloride Intermediate

-

Safety: Conduct the reaction in a well-ventilated fume hood. Thionyl chloride (SOCl₂) is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), suspend 1 equivalent of this compound in an excess of thionyl chloride (SOCl₂), which acts as both reagent and solvent.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Workup: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). The crude 2-amino-4-(chlorosulfonyl)benzoic acid is obtained and should be used immediately in the next step due to its high reactivity and moisture sensitivity.

Step 2: Formation of the Sulfonamide

-

Reaction Setup: Dissolve the crude sulfonyl chloride from Step 1 in an inert, dry solvent (e.g., tetrahydrofuran or dichloromethane) in a flask placed in an ice bath.

-

Amine Addition: Slowly add a solution containing 2.2 equivalents of the desired primary or secondary amine in the same solvent. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.

-

Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Stir for several hours or until TLC analysis indicates the consumption of the sulfonyl chloride.

-

Workup and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonamide can then be purified by recrystallization or column chromatography.

5.2 Protocol: Characterization by FT-IR Spectroscopy

This protocol details the characterization of the starting material or final product using the KBr pellet method.[6]

-

Sample Preparation: In an agate mortar, grind 1-2 mg of the dry sample with ~200 mg of spectroscopic grade, dry potassium bromide (KBr). The mixture must be ground to a fine, homogeneous powder to minimize scattering.

-

Pellet Formation: Transfer the powder to a pellet-pressing die. Place the die under a hydraulic press and apply 8-10 tons of pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Analysis: Record a background spectrum using a pure KBr pellet. Then, record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹. The instrument software will automatically subtract the background. Analyze the resulting spectrum for characteristic peaks corresponding to the functional groups (e.g., S=O, C=O, N-H stretches) as listed in Table 2.

Conclusion

The sulfonic acid group is the defining feature of this compound. Its strong acidity and high polarity govern the molecule's physical properties, most notably its zwitterionic character and high water solubility. More importantly, it serves as a versatile and reactive handle for chemical synthesis. The transformation into a sulfonyl chloride and subsequent conversion to a wide array of sulfonamides is a cornerstone of its utility, particularly in the field of drug development. Understanding the fundamental principles of this group's reactivity and influence is key to unlocking the full potential of this valuable chemical intermediate.

References

- Google Patents. (n.d.). CN104496863A - Method for preparing this compound.

- Google Patents. (n.d.). CN104693078A - Preparation method of this compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Wikipedia. (n.d.). Aromatic sulfonation.

- OpenOChem Learn. (n.d.). EAS-Sulfonation.

- ChemBK. (n.d.). This compound.

- Wikipedia. (n.d.). Sulfonic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 98-43-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 98-43-1 [chemicalbook.com]

- 5. CN104693078A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 8. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]

- 9. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 10. CN104496863A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

An In-Depth Technical Guide to the Synthesis and Initial Characterization of 2-Amino-4-sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and initial characterization of 2-Amino-4-sulfobenzoic acid (also known as 4-sulfoanthranilic acid), a versatile fine chemical with applications in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] This document details a well-established synthetic pathway, outlines the critical process parameters, and discusses the analytical techniques required for its characterization. The guide is intended to provide researchers and drug development professionals with the necessary information to understand and potentially implement the synthesis and analysis of this important chemical intermediate.

Introduction and Significance

This compound is an aromatic organic compound containing three key functional groups: an amino group, a carboxylic acid group, and a sulfonic acid group. This trifunctional nature makes it a valuable building block in organic synthesis, offering multiple reaction sites for the construction of more complex molecules.[3] Its primary utility lies in its role as a precursor to various dyes and pigments.[1] In the pharmaceutical and agrochemical industries, the unique substitution pattern of the benzene ring provides a scaffold for the development of novel bioactive compounds.

The presence of the highly polar sulfonic acid group imparts significant water solubility, a desirable characteristic for many industrial processes and pharmaceutical formulations. The amino group can be readily diazotized and coupled to form azo compounds, the basis for a vast array of synthetic dyes. Furthermore, the carboxylic acid and amino groups can be modified to generate a diverse library of derivatives for screening in drug discovery programs.

Synthesis of this compound

The most common and industrially relevant synthesis of this compound proceeds via a two-step reaction sequence starting from ortho-nitrotoluene. This method involves the sulfonation of the aromatic ring followed by a simultaneous oxidation of the methyl group and reduction of the nitro group in an alkaline medium.[1][4][5]

Synthesis Pathway Overview

The overall synthetic transformation can be visualized as follows:

Sources

A Technical Guide to the Theoretical Investigation of 2-Amino-4-sulfobenzoic Acid: A DFT Approach

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Amino-4-sulfobenzoic acid (4-sulfoanthranilic acid) is a trifunctional aromatic compound of significant interest in the synthesis of pharmaceuticals, dyes, and novel materials.[1] Its utility stems from the unique interplay of its amino, carboxylic acid, and sulfonic acid moieties. Understanding the molecule's three-dimensional structure and electronic properties is paramount for predicting its reactivity, designing derivatives, and elucidating its role in biological or material systems. This technical guide provides a comprehensive framework for performing and interpreting theoretical calculations on the structure of this compound using Density Functional Theory (DFT), a robust and widely adopted computational method. We will detail the rationale behind methodological choices, present step-by-step protocols for key analyses, and discuss the anticipated results, thereby offering a self-validating workflow for researchers in the field.

Introduction: The Case for a Computational Approach

This compound, with the molecular formula C₇H₇NO₅S, is a versatile fine chemical.[2][3] The relative positioning of an electron-donating amino group and two electron-withdrawing acidic groups (carboxyl and sulfonic) on the benzene ring creates a complex electronic environment. This environment dictates the molecule's acidity, nucleophilicity, and electrophilicity, as well as its potential for intra- and intermolecular interactions, such as hydrogen bonding.

While experimental techniques like X-ray crystallography provide definitive solid-state structures, they are contingent on obtaining high-quality single crystals, which can be a significant bottleneck.[4][5] Furthermore, experimental methods provide limited insight into the molecule's electronic landscape, such as the distribution of frontier molecular orbitals that govern chemical reactivity.

Theoretical calculations, particularly DFT, offer a powerful and complementary approach. They allow for:

-

Rapid and cost-effective determination of the gas-phase or solvated ground-state geometry.

-

Prediction of spectroscopic properties , such as vibrational frequencies (IR and Raman), which can aid in the interpretation of experimental spectra.

-

Detailed analysis of electronic properties , including charge distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO/LUMO), which are critical for understanding reactivity.[6]

This guide is structured to walk the user through a complete computational protocol, from initial model setup to the interpretation of key structural and electronic data.

Theoretical & Methodological Framework

The foundation of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT). DFT methods are favored for their excellent balance of computational cost and accuracy, making them ideal for systems with dozens of atoms.

2.1. The Choice of Functional and Basis Set: A Deliberate Decision

The accuracy of a DFT calculation is fundamentally determined by two choices: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules containing diverse functional groups, hybrid functionals are often the most reliable. We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This choice is grounded in its extensive validation and successful application in numerous studies of aminobenzoic acids and related aromatic compounds, where it has shown to provide reliable geometric and electronic data.[6][7]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set dictate the quality of the calculation. We select the 6-311++G(d,p) basis set. Let's deconstruct this choice:

-

6-311G: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

-

++: These symbols indicate the addition of "diffuse" functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or significant hydrogen bonding potential—all of which are present in this compound.

-

(d,p): These are "polarization" functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for accurately modeling chemical bonds.

-

This combination of B3LYP/6-311++G(d,p) represents a high-level, well-established standard for obtaining publication-quality results for the properties of interest in this molecule.[8]

2.2. The Computational Workflow: A Self-Validating System

Our approach is designed as a logical, self-validating sequence. Each step confirms the validity of the previous one, ensuring the final results are physically meaningful.

Table 3: Predicted Electronic Properties

| Property | Description | Predicted Value |

|---|---|---|

| E(HOMO) | Energy of the HOMO | Insert Value eV |

| E(LUMO) | Energy of the LUMO | Insert Value eV |

| ΔE (Gap) | E(LUMO) - E(HOMO) | Insert Value eV |

| Dipole Moment | Molecular Polarity | Insert Value Debye |

Insight: The HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO will likely be distributed over the electron-withdrawing carboxylic and sulfonic acid groups. A smaller HOMO-LUMO gap (ΔE) generally implies higher chemical reactivity.

4.4. Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution. By mapping the electrostatic potential onto the electron density surface, it reveals regions of positive and negative potential.

-

Negative Regions (Red/Yellow): Electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the carboxyl and sulfonic groups.

-

Positive Regions (Blue): Electron-poor areas, prone to nucleophilic attack. These are expected around the acidic protons (on the -COOH and -SO₃H groups) and the amine hydrogens.

Insight: The MEP map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule will interact with biological receptors or other reactants.

Conclusion